

Preclinical Profile of (+)-PD 128907 Hydrochloride: An In-Depth Technical Guide

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Compound of Interest

Compound Name: (+)-PD 128907 hydrochloride

Cat. No.: B1678606

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Abstract

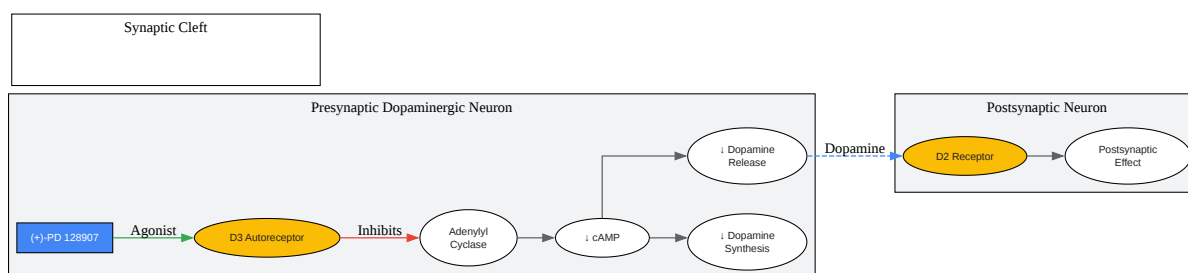
(+)-PD 128907 hydrochloride is a potent and highly selective agonist for the dopamine D3 receptor, a target of significant interest for the development of therapeutics for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the preclinical data available for **(+)-PD 128907 hydrochloride**, summarizing its pharmacological profile, including in vitro and in vivo studies. The document details its mechanism of action, binding affinities, and functional activities, and presents available data on its effects on neurotransmitter systems and behavior. Experimental methodologies for key studies are described to provide context for the presented data. Visual representations of its signaling pathway and experimental workflows are included to facilitate understanding.

Introduction

(+)-PD 128907 hydrochloride is a benzopyran derivative that has been instrumental in elucidating the physiological and pathological roles of the dopamine D3 receptor.^[1] Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes make it a valuable research tool and a lead compound for drug development.^{[1][2]} This guide synthesizes the key preclinical findings for **(+)-PD 128907 hydrochloride** to support further research and development efforts.

Mechanism of Action

(+)-PD 128907 hydrochloride acts as a potent and selective agonist at the dopamine D3 receptor.[2][3] It also displays agonist activity at the D2 receptor, albeit with significantly lower affinity.[2][4] The activation of D3 autoreceptors, which are located presynaptically on dopamine neurons, leads to an inhibition of dopamine synthesis and release.[2][4] This mechanism is believed to underlie many of its observed in vivo effects.[2]



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Fig. 1: Signaling pathway of **(+)-PD 128907 hydrochloride**.

Pharmacodynamics

In Vitro Studies

A substantial body of in vitro research has characterized the binding affinity and functional activity of **(+)-PD 128907 hydrochloride** at dopamine receptors.

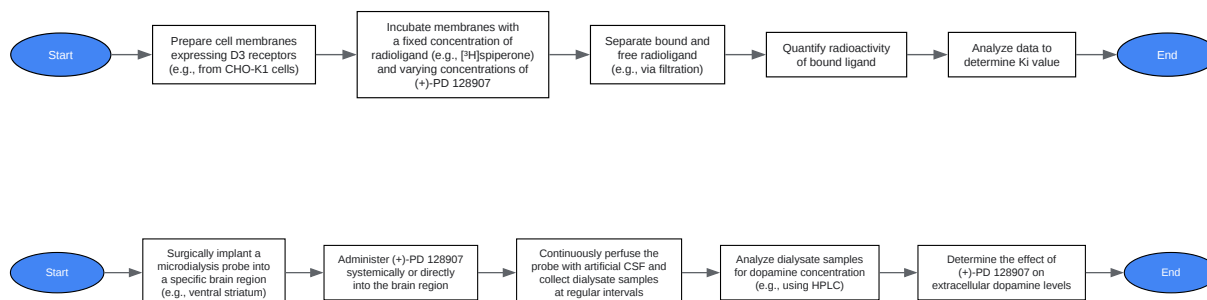
Table 1: In Vitro Binding Affinity (K_i) of (+)-PD 128907

Receptor Subtype	Species	Ki (nM)	Radioligand	Cell Line	Reference
D3	Human	1	[³ H]Spiperone	CHO-K1	[2] [5]
Human	1.7	[³ H]Spiperone	-	[6] [7]	
Human	2.3	-	-	[1]	
Rat	0.84	[³ H]Spiperone	-	[6] [7]	
D2	Human	1183	[³ H]Spiperone	CHO-K1	[2] [5]
Human	179	[³ H]Spiperone	-	[6] [7]	
Rat	770	[³ H]Spiperone	-	[6] [7]	
D4	Human	7000	[³ H]Spiperone	CHO-K1	[2] [5]
Human	>1000	-	-	[2]	

Table 2: In Vitro Functional Activity of (+)-PD 128907

Assay	Receptor	EC50 (nM)	Effect	Cell Line	Reference
Dopamine Receptor Agonist Activity	D3	0.64	Agonist	-	[2] [3]
Inhibition of Cell Firing	D2/D3	33	Inhibition	Ventral Tegmental Area	[4]
D2/D3	38	Inhibition	Substantia Nigra Pars Compacta	[4]	
Inhibition of Dopamine Release	D2/D3	66	Inhibition	Caudate Putamen	

A common method to determine the binding affinity of a compound is through competitive radioligand binding assays. The following provides a generalized protocol based on the cited literature.



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